1,2,3,4-Tetrahydrophenanthrene

Description

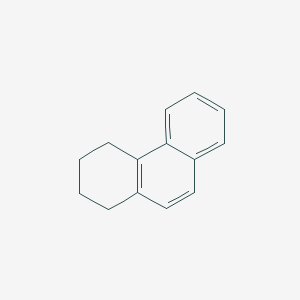

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrahydrophenanthrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1,3,5,7,9-10H,2,4,6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXNCDAQNSQBHEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC3=CC=CC=C23 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90873048 | |

| Record name | 1,2,3,4-Tetrahydrophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1013-08-7, 73493-69-3 | |

| Record name | Phenanthrene, 1,2,3,4-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001013087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenanthrene, tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073493693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Tetrahydrophenanthrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17533 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Tetrahydrophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,2,3,4 Tetrahydrophenanthrene and Diverse Derivatives

Historical and Foundational Synthetic Routes

The foundational methods for constructing the 1,2,3,4-tetrahydrophenanthrene framework have been instrumental in the field of polycyclic aromatic hydrocarbon chemistry. These classical routes, while sometimes multi-step, have provided reliable access to this important scaffold.

Haworth Synthesis and its Analogous Adaptations for Tetrahydrophenanthrenes

The Haworth synthesis is a classic and versatile method for the preparation of polycyclic aromatic hydrocarbons, including phenanthrene (B1679779) and its hydrogenated derivatives. spcmc.ac.inquora.com The traditional route to this compound begins with the Friedel-Crafts acylation of naphthalene (B1677914) with succinic anhydride (B1165640), which typically yields a mixture of β-(1-naphthoyl)propionic acid and β-(2-naphthoyl)propionic acid. acs.orgscribd.com

The key steps of the Haworth synthesis leading to this compound are as follows:

Friedel-Crafts Acylation: Naphthalene reacts with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride to form a mixture of naphthoylpropionic acids. acs.orggla.ac.uk

Reduction: The keto group of the naphthoylpropionic acid is reduced to a methylene (B1212753) group, commonly via a Clemmensen or Wolff-Kishner reduction, to yield the corresponding naphthylbutyric acid. acs.orgscribd.com

Intramolecular Cyclization: The resulting naphthylbutyric acid undergoes an intramolecular Friedel-Crafts acylation in the presence of a strong acid, such as sulfuric acid or polyphosphoric acid, to form a cyclic ketone, 1-keto-1,2,3,4-tetrahydrophenanthrene. scribd.comstackexchange.com

Final Reduction: A second reduction of the keto group in the cyclic ketone yields the target molecule, this compound. acs.orggla.ac.uk

This synthetic sequence can be adapted to produce a variety of substituted tetrahydrophenanthrenes by using substituted naphthalenes or succinic anhydrides as starting materials. spcmc.ac.in For instance, uniformly 13C-labeled this compound has been synthesized using this methodology starting from U-13C-naphthalene. nih.gov

Catalytic Hydrogenation Strategies for Phenanthrene Reduction

Catalytic hydrogenation of phenanthrene is a direct route to obtain this compound and other hydrogenated products. The selectivity of the hydrogenation process is highly dependent on the catalyst, reaction conditions (temperature and pressure), and the solvent used. scientific.netosti.gov

Various catalytic systems have been investigated for the hydrogenation of phenanthrene. Common products include 9,10-dihydrophenanthrene, this compound, octahydrophenanthrenes, and perhydrophenanthrene. scientific.netresearchgate.net The formation of this compound is often a key intermediate step in the complete hydrogenation of phenanthrene. osti.gov

Table 1: Catalysts and Conditions for Phenanthrene Hydrogenation

| Catalyst | Temperature (°C) | Pressure (MPa) | Major Products | Reference |

|---|---|---|---|---|

| NiW/Al2O3 | 335-380 | 15.3 | Dihydrophenanthrene, This compound , Octahydrophenanthrenes, Perhydrophenanthrene | scientific.netresearchgate.net |

| Pt/Hierarchical HY Zeolite | 180-250 | 4 | Fully hydrogenated products, including This compound as an intermediate | mdpi.com |

| Ni/NiAlOx | 300 | 5 | Perhydrophenanthrene (major), with This compound as a likely intermediate | frontiersin.org |

| Ruthenium Nanoparticles | 30 | - | Selective hydrogenation to specific isomers, depending on ligands | rsc.org |

| Molten Hydroxide-Carbonate | 480 | 20.7 | 9,10-Dihydrophenanthrene, This compound , and hydrocracking products | researchgate.net |

| Chrysotile/NiTi | 420 | 4 | Dihydrophenanthrene, This compound | mdpi.com |

| CoMo/Al2O3, NiMo/Al2O3 | - | - | Dihydrophenanthrene, Octahydrophenanthrene, Perhydrophenanthrene | researchgate.net |

Studies have shown that temperature and pressure have a significant impact on the conversion of phenanthrene and the selectivity towards different hydrogenated products. scientific.net For example, with a NiW/Al2O3 catalyst, increasing temperature and pressure generally leads to a higher degree of hydrogenation. scientific.net The choice of solvent can also influence the reaction; for instance, the presence of decalin has been shown to have a positive effect on the conversion of phenanthrene and the selectivity towards perhydrophenanthrene. scientific.net

Friedel-Crafts Cycloalkylation in Tetrahydrophenanthrene Formation

Friedel-Crafts cycloalkylation provides another avenue for the synthesis of the tetrahydrophenanthrene ring system. This method typically involves the intramolecular cyclization of a suitably functionalized precursor onto an aromatic ring.

A notable example is the synthesis of various tri- and tetramethyl-1,2,3,4-tetrahydrophenanthrenes through the rearranged Friedel-Crafts cycloalkylation of methylated 1-(1- and 2-naphthyl)-3-pentanols. researchgate.netniscpr.res.inniscpr.res.in The reaction is carried out using mild catalysts such as 85% H2SO4, H3PO4, or AlCl3/CH3NO2. researchgate.netniscpr.res.in The specific isomer of the tetrahydrophenanthrene formed depends on the starting naphthylpentanol. researchgate.netresearchgate.net

For instance, 2,2-dimethyl-5-(1-naphthyl)-3-pentanol cyclizes to form 1,1,2-trimethyl-1,2,3,4-tetrahydrophenanthrene, while 2,2-dimethyl-5-(2-naphthyl)-3-pentanol yields 3,4,4-trimethyl-1,2,3,4-tetrahydrophenanthrene. researchgate.netniscpr.res.in This methodology demonstrates the power of Friedel-Crafts chemistry to construct complex polycyclic systems with a degree of regiochemical control.

Contemporary and Innovative Synthetic Approaches

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the construction of the this compound skeleton. These techniques often offer higher yields, greater functional group tolerance, and milder reaction conditions compared to traditional methods.

Photocyclization and Photocyclodehydrogenation Techniques

Photocyclization reactions, particularly the Mallory reaction, have emerged as a powerful tool for the synthesis of phenanthrenes and their derivatives. acs.orgresearchgate.net This method involves the light-induced cyclization of a stilbene-like precursor to a dihydrophenanthrene intermediate, which is then oxidized to the aromatic phenanthrene. researchgate.netchim.it

The synthesis of this compound derivatives can be achieved through the photocyclization of appropriate precursors. For example, the photocyclodehydrogenation of certain diarylethylenes can lead to the formation of substituted tetrahydrophenanthrenes. Irradiation of a diarylethylene in the presence of an oxidant like iodine induces cyclization.

A specific application involves the Knoevenagel condensation of an arylacetonitrile with an aromatic aldehyde to form an α,β-unsaturated nitrile, which then undergoes photocyclodehydrogenation to yield a substituted this compound-9-carbonitrile. While this method often leads to fully aromatized phenanthrenes, careful selection of the starting materials and reaction conditions can potentially favor the formation of the tetrahydrophenanthrene scaffold. The photocyclization of 1-benzylidene-1,2,3,4-tetrahydrophenanthrene and 1-(1-naphthylmethylidene)-1,2,3,4-tetrahydrophenanthrene has also been studied. researchgate.netdntb.gov.ua

Transition Metal-Catalyzed (e.g., Palladium, Iridium) Annulation and Rearrangement Reactions

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and the construction of the this compound ring system is no exception. Palladium and iridium catalysts, in particular, have been instrumental in developing novel annulation and rearrangement reactions.

Palladium-catalyzed reactions have been employed for the synthesis of this compound derivatives through the annulation of internal alkynes with arene iodides and triflates that possess a neighboring aryl group. iastate.edu This methodology provides a direct route to functionalized tetrahydrophenanthrenes.

Iridium-catalyzed reactions have also shown great promise. For instance, an iridium-catalyzed photocatalytic iminyl radical-mediated C-C bond cleavage/addition/cyclization cascade has been developed for the synthesis of 1,2,3,4-tetrahydrophenanthrenes. dicp.ac.cn This innovative approach utilizes visible light to initiate a sequence of reactions that ultimately leads to the desired product.

Furthermore, transition metal-catalyzed cycloisomerization reactions of readily available biphenyl (B1667301) derivatives containing an alkyne unit at an ortho-position can produce substituted phenanthrenes. nih.govresearchgate.net While this often leads to the fully aromatic system, it highlights the potential for developing related methodologies that could be tailored to yield the tetrahydrophenanthrene core.

C-H Functionalization and C-C Cleavage Integration in Synthesis

A significant advancement in organic synthesis involves the strategic combination of C-H functionalization and C-C bond cleavage in a single transformation. mdpi.comnih.gov This approach offers a powerful platform for constructing complex molecular skeletons from simpler precursors. mdpi.comnih.gov These reactions can be catalyzed by transition metals, proceed through radical intermediates, or be mediated by acids and bases, allowing for a wide range of synthetic applications. nih.gov

One notable example is the photocatalytic iminyl radical-mediated C-C bond cleavage/addition/cyclization cascade. rsc.orgrsc.org This method provides an efficient and regioselective route to cyanoalkylated 1,2,3,4-tetrahydrophenanthrenes. rsc.orgrsc.org The process is initiated by the visible-light-induced generation of an iminyl radical from a cyclobutanone (B123998) O-acyl oxime. rsc.org This radical then undergoes ring-opening C-C bond cleavage, followed by addition to an electron-deficient alkene and subsequent cyclization to form the tetrahydrophenanthrene core. rsc.org This redox-neutral process proceeds under mild conditions and offers excellent regioselectivity. rsc.org

The integration of C-H activation and C-C cleavage has also been explored using various transition metal catalysts. mdpi.com These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing a versatile tool for the synthesis of complex organic molecules. mt.com

Radical-Mediated Addition and Cyclization Cascades

Radical-mediated reactions have emerged as a powerful tool for the synthesis of this compound derivatives. rsc.orgrsc.org These reactions often proceed under mild conditions and can tolerate a wide range of functional groups. A prime example is the visible-light-driven photocatalytic radical addition/cyclization cascade. rsc.org

In this methodology, a 3-naphthyl-substituted O-acyl oxime serves as a precursor to a nitrogen-centered radical upon visible light irradiation. rsc.org This radical undergoes a C-C bond fragmentation, and the resulting radical species adds to an electron-deficient alkene. rsc.org The subsequent intramolecular cyclization yields the desired cyanoalkylated this compound. rsc.orgrsc.org This process is notable for its efficiency, mildness, and high regioselectivity. rsc.org

The use of photoredox catalysis has significantly expanded the scope of nitrogen-centered radical chemistry, enabling transformations such as C-H functionalization and intermolecular additions. nih.gov

Stereoselective and Enantioselective Synthesis of Tetrahydrophenanthrene Structures

The development of stereoselective and enantioselective methods for the synthesis of this compound derivatives is crucial for accessing specific stereoisomers with potential biological activity. researchgate.netpageplace.de

One approach involves the use of chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) to resolve racemic mixtures of tetrahydrophenanthrene derivatives. researchgate.netnih.gov For example, a CSP derived from (S)-Naproxen has been used to separate enantiomers of 4-(3,5-dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene and its methylated analogs. researchgate.net The enantioselectivity is influenced by the position of methyl groups on the tetrahydrophenanthrene ring, which affects the conformation and steric interactions with the chiral selector. researchgate.net

Catalytic asymmetric synthesis provides a more direct route to enantioenriched tetrahydrophenanthrene derivatives. Iridium-catalyzed asymmetric hydrogenation has been successfully employed for the synthesis of chiral tetrahydroquinoxalines, demonstrating the potential of this strategy for creating stereogenic centers in cyclic systems. rsc.org While not directly applied to this compound in the provided sources, the principles of asymmetric catalysis are broadly applicable. pageplace.deuni-konstanz.de

Stereoselective oxidative coupling has also been utilized. For instance, the coupling of 10-hydroxy-1,2,3,4-tetrahydrophenanthrene using an optically active amine-copper(II) complex yielded an optically pure binaphthol derivative. oup.com This demonstrates how stereocontrol can be achieved in the synthesis of more complex structures derived from the tetrahydrophenanthrene scaffold.

Synthetic Access to Substituted and Functionalized this compound Derivatives

Various synthetic methods have been developed to introduce a wide range of substituents and functional groups onto the this compound framework. These methods are essential for creating a library of derivatives for further study and application. acs.orgacs.org

The Friedel-Crafts acylation of this compound is a common method for introducing acyl groups, which can then be further modified. acs.org For example, 9-acetyl-1,2,3,4-tetrahydrophenanthrene can be prepared and subsequently used in reactions like the Pfitzinger reaction to synthesize quinoline (B57606) derivatives. acs.org

Palladium-catalyzed annulation of internal alkynes with 2-phenyl-1-cyclohexenyl triflate or its iodo-analogue provides a regioselective route to 9,10-disubstituted-1,2,3,4-tetrahydrophenanthrenes. researchgate.net This method is quite general and yields the desired products in good yields. researchgate.net

Furthermore, the Haworth synthesis, traditionally used for phenanthrene, has been adapted to prepare partially hydrogenated analogs like 1-methyl-7-isopropyl-1,2,3,4-tetrahydrophenanthrene. This multi-step synthesis involves Friedel-Crafts acylation, reduction, cyclization, and further reduction steps.

The reactivity of the 9-position of this compound makes it a convenient site for introducing various functional groups. This has been exploited in the synthesis of amino carbinols and other derivatives with potential biological activity. acs.org

Mechanistic Investigations and Chemical Transformations of 1,2,3,4 Tetrahydrophenanthrene

Fundamental Reactivity Patterns

The chemical behavior of 1,2,3,4-tetrahydrophenanthrene is dictated by the interplay between its aliphatic and aromatic components. The saturated ring can undergo oxidative and reductive (dehydrogenative) transformations, while the aromatic core is susceptible to electrophilic attack.

Oxidative Transformations and Product Characterization

The oxidation of this compound can occur at the saturated ring, particularly at the benzylic positions (C-4), which are activated by the adjacent aromatic system. While extensive studies on simple chemical oxidation are limited, the metabolic oxidation pathways of the parent compound, phenanthrene (B1679779), provide significant insight. Phenanthrene is metabolized by the same enzymatic pathways as many carcinogenic PAHs. researchgate.net This process involves the formation of diol epoxides, which are subsequently hydrolyzed to tetraols. researchgate.net The major end product of this metabolic activation pathway is r-1,t-2,3,c-4-tetrahydroxy-1,2,3,4-tetrahydrophenanthrene, a highly hydroxylated derivative. researchgate.net

Direct chemical oxidation can also be inferred to yield simpler products. For instance, oxidation at the C-4 position would logically produce 1,2,3,4-tetrahydrophenanthren-4-ol. nih.govmdpi.com Further oxidation of this alcohol could yield the corresponding ketone, 1,2,3,4-tetrahydrophenanthren-4-one.

| Reactant | Transformation Type | Key Products |

|---|---|---|

| This compound | Metabolic Oxidation | r-1,t-2,3,c-4-tetrahydroxy-1,2,3,4-tetrahydrophenanthrene |

| This compound | Chemical Oxidation (Postulated) | 1,2,3,4-Tetrahydrophenanthren-4-ol |

Reductive Pathways and Dihydrogenation Products

Reductive pathways for this compound involve two main transformations: further hydrogenation of the aromatic rings or dehydrogenation (aromatization) of the saturated ring.

Hydrogenation: Catalytic hydrogenation of this compound can proceed to saturate the remaining aromatic rings. This process typically occurs in stages, first yielding octahydrophenanthrene isomers before proceeding to the fully saturated perhydrophenanthrene. masterorganicchemistry.com The specific isomers formed, such as symmetric (sym-) and asymmetric (asym-) octahydrophenanthrenes, depend on the catalyst and reaction conditions. masterorganicchemistry.com

Dehydrogenation: The reverse reaction, catalytic dehydrogenation, is a thermodynamically favored process that results in the formation of the fully aromatic phenanthrene. This aromatization reaction is a key process in petroleum refining and coal conversion. Various catalysts, often based on metals like platinum or chromium, are used to facilitate the removal of hydrogen at elevated temperatures. libretexts.org

| Pathway | Reactant | Key Products | Description |

|---|---|---|---|

| Hydrogenation | This compound | Octahydrophenanthrenes, Perhydrophenanthrene | Further saturation of the aromatic rings over a catalyst. masterorganicchemistry.com |

| Dehydrogenation | This compound | Phenanthrene | Aromatization of the saturated ring, typically at high temperature with a catalyst. |

Electrophilic Substitution Reactions on the Aromatic Core

The aromatic portion of this compound behaves like a substituted biphenyl (B1667301) system. The saturated ring acts as an alkyl substituent, which is an activating group and an ortho, para-director for electrophilic aromatic substitution (EAS). Therefore, electrophiles are directed to the positions ortho and para to the point of fusion.

Considering the numbering of the phenanthrene skeleton, the saturated ring is fused at positions 4a and 4b. The primary sites for electrophilic attack are therefore C-5 and C-7 (ortho positions) and C-10 (para position). The C-8 position is also activated. The precise distribution of products depends on steric hindrance and the specific electrophile used. For many EAS reactions, substitution is often sterically hindered at the C-5 position, potentially favoring the C-7, C-8, and C-10 positions.

| Reaction Type | Typical Reagents | Predicted Major Substitution Positions |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-, 7-, 8-, 10-Nitro-1,2,3,4-tetrahydrophenanthrene |

| Halogenation | Br₂/FeBr₃ | 5-, 7-, 8-, 10-Bromo-1,2,3,4-tetrahydrophenanthrene |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 5-, 7-, 8-, 10-Acetyl-1,2,3,4-tetrahydrophenanthrene |

Acid-Catalyzed Skeletal Rearrangements and Isomerization Dynamics

Under acidic conditions, such as in the presence of Lewis acids (e.g., AlCl₃) or strong Brønsted acids, hydroaromatic compounds like this compound can undergo profound skeletal rearrangements. These transformations are driven by the formation of more stable carbocation intermediates.

Cationic Rearrangement Mechanisms: Ring Pirouettes and Spirocyclic Intermediates

The mechanism of acid-catalyzed isomerization involves the protonation of the aromatic ring or hydride abstraction from the saturated ring to form a carbocation. This initial cation can then undergo a series of rapid rearrangements, primarily through 1,2-hydride and 1,2-alkyl shifts, to generate more stable cationic species. publish.csiro.au

A key mechanistic feature in the rearrangement of fused-ring systems is the formation of spirocyclic intermediates. For this compound, protonation could lead to a carbocation at the C-4a position. A subsequent 1,2-alkyl shift, where the C-4–C-4a bond migrates to C-10a, would result in the formation of a spirocyclic carbocation. This intermediate, which contains a five-membered ring spiro-fused to a cyclohexadienyl cation, is a critical transition point. The opening of this spiro intermediate in a different manner can lead to a new carbon skeleton, effectively changing the fusion of the rings. This sequence of ring opening and closing via a spiro intermediate can be visualized as a "ring pirouette," where one ring appears to pivot around a spiro center relative to the other. Such rearrangements are fundamental in isomerizing one polycyclic framework into another.

Interconversion between Anthracene (B1667546) and Phenanthrene Tetrahydro Analogues

One of the most significant rearrangements is the isomerization between the angular phenanthrene skeleton and the linear anthracene skeleton. High-temperature pyrolysis studies suggest that the direct interconversion of phenanthrene and anthracene is unlikely. Instead, the reaction is proposed to proceed through their partially hydrogenated analogues.

Specifically, this compound and 1,2,3,4-tetrahydroanthracene (B3049651) are considered essential intermediates in this isomerization. Under pyrolytic or strong acid conditions, this compound can rearrange into 1,2,3,4-tetrahydroanthracene. This transformation proceeds through the cationic mechanisms described above, involving protonation, a cascade of alkyl and hydride shifts, and the formation of spirocyclic intermediates that allow for the reframing of the carbon skeleton from the angular phenanthrene type to the linear anthracene type. The resulting 1,2,3,4-tetrahydroanthracene can then be dehydrogenated to form anthracene. This reversible process establishes an equilibrium between the two isomeric C14 aromatic systems, with their tetrahydro derivatives acting as the key mechanistic bridge.

Heterogeneous and Homogeneous Catalytic Conversion Pathways of this compound

The catalytic conversion of this compound is a critical area of study, particularly in the context of upgrading heavy oil fractions and producing high-value chemicals. Both heterogeneous and homogeneous catalytic systems are employed to facilitate its transformation through various reaction pathways, including hydrogenation, hydrocracking, and isomerization. The choice of catalyst and reaction conditions plays a pivotal role in directing the reaction towards desired products.

Hydrogenation Selectivity and Catalyst Promotion Effects

The hydrogenation of this compound, an intermediate in the complete saturation of phenanthrene, is highly dependent on catalyst selection and the presence of promoters. The selectivity of this process determines the distribution of more saturated products like octahydrophenanthrenes and the fully saturated perhydrophenanthrene.

Research into the hydrogenation of the parent compound, phenanthrene, provides significant insights into the factors governing selectivity. For instance, at approximately 300°C, a nickel-molybdenum (B8610338) (NiMo) catalyst primarily yields 1,2,3,4,5,6,7,8-octahydrophenanthrene, whereas a platinum-palladium (Pt-Pd) catalyst favors the formation of perhydrophenanthrene researchgate.net. This highlights the profound influence of the active metal on the reaction pathway.

Catalyst promotion effects are crucial for enhancing both activity and selectivity. The addition of promoters can modify the electronic properties and surface morphology of the catalyst, thereby influencing the adsorption of reactants and the subsequent reaction steps.

Catalyst Promotion Effects on Phenanthrene Hydrogenation:

| Catalyst System | Promoter/Support Modification | Key Findings | Reference |

| Ni₂P/Al₂O₃ | TiO₂ doping | Increased electron density of Ni, promoting aromatic adsorption and enhancing selectivity towards perhydrophenanthrene. acs.org | acs.org |

| NiW/Al₂O₃ | Phosphorus modification of support | Resulted in larger reaction rate coefficients for phenanthrene hydrogenation. researchgate.net | researchgate.net |

| Precious Metals (e.g., Pt) | Acidic supports (e.g., ZSM-5, SiO₂/Al₂O₃) | The electron-deficient state of the metal and the acidity of the support are key factors influencing hydrogenation activity. mdpi.com | mdpi.com |

The promotional effect of titanium dioxide (TiO₂) on a nickel phosphide/alumina (Ni₂P/Al₂O₃) catalyst has been shown to significantly improve the selectivity towards perhydrophenanthrene during phenanthrene hydrogenation acs.org. Doping with TiO₂ increases the electron density of the nickel active sites, which in turn enhances the adsorption of the aromatic rings, facilitating their complete saturation acs.org. Similarly, modifying the support of a nickel-tungsten (NiW/Al₂O₃) catalyst with phosphorus has been found to increase the reaction rate coefficients for phenanthrene hydrogenation researchgate.net. For precious metal catalysts, both the electronic state of the metal and the acidity of the support material are critical factors that control the hydrogenation activity for polycyclic aromatic hydrocarbons mdpi.com.

Catalytic Reactions Involving Tetrahydrophenanthrene as a Substrate

This compound serves as a substrate in various catalytic reactions, primarily hydrocracking and isomerization, which are essential processes in petroleum refining for producing lighter, more valuable products such as gasoline and diesel. These reactions are typically carried out using bifunctional catalysts that possess both metal sites for hydrogenation/dehydrogenation and acid sites for cracking and rearrangement.

Hydrocracking of this compound involves the cleavage of C-C bonds, leading to the formation of smaller molecules. For example, over a Lanthanum-exchanged Y-zeolite (LaY) catalyst, this compound is an intermediate in the hydrocracking of phenanthrene and is subsequently converted into C₁₄-alkylnaphthalenes and C₁₄-alkyltetralins jst.go.jp.

Isomerization reactions of hydrogenated derivatives of tetrahydrophenanthrene, such as perhydrophenanthrene, are of particular interest for the synthesis of high-density fuels like alkyl-adamantanes. These reactions proceed through complex pathways involving ring-shifts and ring-contractions, catalyzed by bifunctional catalysts like platinum supported on acidic zeolites.

Catalytic Reactions with this compound and its Derivatives as Substrates:

| Reaction Type | Catalyst | Substrate (or derivative) | Key Products | Reference |

| Hydrocracking | LaY zeolite | This compound | C₁₄-Alkylnaphthalenes, C₁₄-Alkyltetralins | jst.go.jp |

| Hydroisomerization | Pt/Hierarchical HY zeolite | Phenanthrene (via hydrogenated intermediates) | Alkyl-adamantanes | mdpi.com |

| Hydroisomerization/Hydrocracking | Pt/USY zeolite | Perhydrophenanthrene | Ring-shift and ring-contraction isomers | researchgate.net |

The use of bifunctional catalysts with hierarchical pore structures, such as platinum on hierarchical H-Y zeolites, has been explored for the one-step hydroconversion of phenanthrene to valuable products like alkyl-adamantanes mdpi.com. In this process, the initial hydrogenation products, including tetrahydrophenanthrene, undergo subsequent hydroisomerization on the acidic sites of the zeolite support. Similarly, studies on the hydroconversion of perhydrophenanthrene over platinum-supported ultrastable Y (USY) zeolite have elucidated reaction pathways that involve initial isomerization to ring-shift and ring-contraction compounds researchgate.net. These examples underscore the role of this compound and its fully hydrogenated counterpart as key intermediates in the catalytic upgrading of polycyclic aromatic hydrocarbons.

Advanced Spectroscopic and Analytical Characterization Techniques for 1,2,3,4 Tetrahydrophenanthrene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

One-dimensional (1D) NMR provides fundamental information about the chemical environment of the hydrogen and carbon atoms within the 1,2,3,4-tetrahydrophenanthrene molecule.

The ¹H NMR spectrum is expected to show distinct signals for the aliphatic protons of the saturated ring and the aromatic protons of the phenanthrene (B1679779) core. The four methylene (B1212753) (-CH₂-) groups in the tetrahydro portion of the molecule (positions 1, 2, 3, and 4) would produce signals in the upfield region, typically between 1.5 and 3.0 ppm. Protons at positions 1 and 4, being adjacent to the aromatic system (benzylic), would be shifted further downfield compared to the protons at positions 2 and 3. The six protons on the aromatic rings would resonate in the downfield region, generally between 7.0 and 8.0 ppm, with characteristic splitting patterns determined by their coupling to adjacent protons.

The ¹³C NMR spectrum, typically recorded with proton decoupling, would show a single peak for each chemically distinct carbon atom. The molecule has 14 carbon atoms, but due to symmetry, fewer than 14 signals may be observed. The aliphatic carbons at positions 1, 2, 3, and 4 are expected to appear in the upfield region (20-35 ppm). The aromatic carbons would resonate in the downfield region (120-140 ppm), with quaternary carbons (those not bonded to a hydrogen) typically showing weaker signals.

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aliphatic | C1, C4 (Benzylic) | ~2.8 - 3.0 | ~28 - 32 |

| Aliphatic | C2, C3 | ~1.8 - 2.0 | ~22 - 25 |

| Aromatic | Aromatic CH | ~7.2 - 7.9 | ~125 - 130 |

| Aromatic | Aromatic Quaternary C | - | ~130 - 138 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D NMR and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity within the saturated ring, showing correlations between protons on C1-C2, C2-C3, and C3-C4.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively assign each proton signal to its corresponding carbon signal, for example, linking the aliphatic proton signals to the aliphatic carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding. This can provide insights into the three-dimensional structure and stereochemistry. For this compound, NOESY could confirm the spatial proximity between the protons on C4 of the saturated ring and the proton at C5 of the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a primary technique for determining the molecular weight and investigating the fragmentation patterns of a compound, which can provide structural confirmation. For this compound (C₁₄H₁₄), the exact molecular weight is 182.26 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 182. This peak confirms the molecular weight of the compound. The fragmentation of the molecular ion provides a characteristic fingerprint. A prominent fragment is often observed at m/z 154, corresponding to the loss of an ethylene (B1197577) molecule (C₂H₄, mass 28 Da) from the saturated ring via a retro-Diels-Alder reaction. nih.gov Another significant fragment appears at m/z 141. nih.gov

| m/z Value | Assignment | Proposed Neutral Loss |

|---|---|---|

| 182 | Molecular Ion [M]⁺ | - |

| 154 | [M - C₂H₄]⁺ | Ethylene (28 Da) |

| 141 | [M - C₃H₅]⁺ | Allyl radical (41 Da) or subsequent fragmentation |

MALDI (Matrix-Assisted Laser Desorption/Ionization): MALDI mass spectrometry, often coupled with a time-of-flight (TOF) analyzer, is particularly useful for analyzing non-volatile or thermally fragile molecules, including larger polycyclic aromatic hydrocarbons (PAHs). nih.govacs.orgresearchgate.net While this compound is amenable to GC-MS, MALDI-TOF could be employed, especially for analyzing mixtures or derivatives. For insoluble PAHs, a solvent-free sample preparation method, involving mechanically mixing the analyte with a suitable matrix like 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ), allows for characterization. nih.gov

GC-NICI-MS (Gas Chromatography-Negative Ion Chemical Ionization-Mass Spectrometry): This is a highly sensitive and selective technique. While standard EI is more common for hydrocarbons, NICI is effective for compounds that can stabilize a negative charge, often electrophilic compounds. Its application to PAH analysis is particularly relevant in environmental and biological monitoring. For example, a GC-NICI-MS method has been developed for the analysis of hydroxylated metabolites of phenanthrene in urine, demonstrating its utility for detecting trace amounts of phenanthrene-related compounds. nih.gov

Chiroptical Spectroscopy: Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

Chiroptical spectroscopy techniques measure the differential interaction of a substance with left and right circularly polarized light. saschirality.org These methods are exclusively applicable to chiral molecules—molecules that are non-superimposable on their mirror images.

This compound is an achiral molecule as it possesses a plane of symmetry and contains no stereocenters. nih.gov Therefore, it does not rotate plane-polarized light and will not produce a signal in an Electronic Circular Dichroism (ECD) experiment. cas.czrsc.org

However, ECD is a critical technique for determining the absolute configuration (the precise 3D arrangement of atoms) of chiral derivatives of this compound. For a hypothetical chiral derivative, such as (R)- or (S)-1,2,3,4-tetrahydrophenanthren-4-ol, ECD analysis would be indispensable. The procedure involves measuring the experimental ECD spectrum of the chiral molecule and comparing it to spectra predicted by quantum-mechanical calculations for each possible enantiomer (R and S). A match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of its absolute configuration.

Chromatographic Methods for Separation and Purity Assessment (e.g., HPLC)

Chromatographic methods are fundamental for separating this compound from reaction mixtures or environmental samples and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. Given the nonpolar, aromatic nature of this compound, a reversed-phase HPLC method is most suitable. This typically involves a nonpolar stationary phase (e.g., a C18 or Phenyl column) and a polar mobile phase. A gradient elution, where the mobile phase composition is changed over time (e.g., increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727) in water), is effective for separating PAHs with different hydrophobicities. ijarmps.org Purity is assessed by the presence of a single major peak at a characteristic retention time, with the area of any minor peaks indicating the level of impurities.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), is also an excellent method for purity assessment due to its high resolution for volatile and semi-volatile compounds like PAHs. shimadzu.com

| Parameter | Condition |

|---|---|

| Column (Stationary Phase) | C18 (Octadecyl silane), e.g., 4.6 mm x 150 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis (e.g., at 254 nm) or Fluorescence Detector |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Theoretical and Computational Chemistry Studies of 1,2,3,4 Tetrahydrophenanthrene

Density Functional Theory (DFT) for Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties and reaction energetics of organic molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of molecular orbitals, electron density distribution, and the energies of ground, transition, and excited states. These calculations are crucial for understanding the intrinsic reactivity of a molecule like 1,2,3,4-tetrahydrophenanthrene.

While specific DFT studies on the electronic structure and reaction energetics of this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on related PAHs, such as phenanthrene (B1679779). For instance, computational studies on the ozonolysis of phenanthrene using DFT methods like B3LYP and M06-2X have been performed to elucidate reaction mechanisms in both the gas phase and in solution. icm.edu.pl Such studies calculate the energies of reactants, products, and intermediates, providing a thermodynamic landscape of the reaction. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, key indicators of a molecule's ability to donate or accept electrons, can also be determined, offering insights into its chemical reactivity. researchgate.net

Table 1: Representative DFT Functionals and Basis Sets for PAH Studies

| DFT Functional | Description | Common Basis Sets |

| B3LYP | A popular hybrid functional combining Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. | 6-31G(d), 6-31+G(d,p), 6-311++G(d,p) |

| M06-2X | A high-nonlocality functional with a good performance for main-group thermochemistry and non-covalent interactions. | 6-31G(d), 6-31+G(d,p), 6-311++G(d,p) |

| ωB97X-D | A range-separated hybrid functional with empirical dispersion correction, suitable for systems where non-covalent interactions are important. | def2-SVP, def2-TZVP |

A significant application of DFT is the calculation of activation barriers (Ea) and the characterization of transition state (TS) geometries. psu.edu The activation energy is the minimum energy required for a reaction to occur, and its value is critical for determining reaction rates. Transition state theory posits that the rate of a reaction is dependent on the concentration of the transition state species, which can be related to the Gibbs free energy of activation (ΔG‡).

Computational studies on reactions involving PAHs, such as the ozonolysis of phenanthrene, have successfully used DFT to locate transition state structures and calculate activation energies. icm.edu.pl For example, the activation energy for the initial 1,3-dipolar addition of ozone to phenanthrene was calculated to be around 13 kJ/mol in a polarizable continuum model. icm.edu.pl This type of analysis for this compound would involve identifying the reaction of interest, proposing a reaction coordinate, and then using computational algorithms to find the saddle point on the potential energy surface corresponding to the transition state. The vibrational frequencies of the transition state are also calculated, with a single imaginary frequency confirming the nature of the transition state.

By mapping the potential energy surface of a reaction, DFT can be instrumental in elucidating complex reaction mechanisms. sciforum.net This involves identifying all relevant intermediates and transition states that connect the reactants to the products. For a molecule like this compound, with both aromatic and aliphatic components, a variety of reaction pathways can be envisaged, including electrophilic aromatic substitution on the aromatic rings and free-radical reactions on the saturated portion.

DFT studies on related systems have demonstrated the power of this approach. For instance, in the ozonolysis of phenanthrene, DFT calculations have explored multiple mechanistic pathways, including the formation of a primary ozonide, its decomposition into a Criegee intermediate, and subsequent reactions. icm.edu.pl The calculated relative energies of different intermediates and transition states allow for the determination of the most favorable reaction pathway. A similar approach could be applied to understand the oxidation, reduction, or other chemical transformations of this compound.

Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Chiral Recognition

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can model the movements and interactions of molecules over time, offering insights into intermolecular forces, conformational changes, and solvent effects.

For this compound, MD simulations could be employed to study its aggregation behavior, its interaction with solvents, or its binding to other molecules. The forces between molecules are typically described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates.

A particularly relevant application of MD simulations is in the study of chiral recognition. While this compound itself is achiral, its derivatives can be chiral. A study on 4-(3,5-dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene derivatives investigated their enantioselective recognition by a chiral stationary phase derived from (S)-Naproxen. researchgate.net In such studies, MD simulations can be used to model the transient diastereomeric complexes formed between the enantiomers and the chiral selector. These simulations can reveal the specific intermolecular interactions, such as hydrogen bonding, π-π stacking, and steric hindrance, that are responsible for the differential binding affinities of the enantiomers. The conformation of the flexible tetrahydro ring and its substituents plays a crucial role in the enantioselectivity, and MD simulations can explore the conformational space of these molecules. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. By identifying molecular descriptors that correlate with a particular property, QSAR models can be used to predict the behavior of new or untested compounds.

For predicting the reactivity of this compound, a QSAR model could be developed by compiling a dataset of related PAHs with known reactivity data for a specific reaction. Molecular descriptors, which are numerical representations of the chemical structure, would then be calculated for each compound. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical.

Table 2: Examples of Molecular Descriptors Used in QSAR for PAHs

| Descriptor Type | Example Descriptor | Description |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Wiener Index | A distance-based topological index that reflects the branching of the molecule. |

| Geometrical | Molecular Surface Area | The total surface area of the molecule. |

| Quantum-Chemical | HOMO Energy | The energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. |

| Quantum-Chemical | LUMO Energy | The energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. |

| Electronic | Dipole Moment | A measure of the separation of positive and negative charges in a molecule. |

Studies have shown that for PAHs, descriptors related to molecular size, shape, and electronic properties are often important in predicting their reactivity and biological activity. nih.gov For example, information indices, which quantify the information content of a molecular graph, have been found to be significant in QSAR models for the dissipation of PAHs in the environment. nih.gov Similarly, molecular polarizability and electronegativity have been identified as key factors affecting the aryl hydrocarbon receptor activity of polycyclic aromatic compounds. nih.gov

To develop a QSAR model for the reactivity of this compound, a statistical method such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a mathematical relationship between the selected descriptors and the observed reactivity. The predictive power of the resulting model would then be validated using internal and external validation techniques. mdpi.com

Retrosynthetic Analysis and Strategic Disconnection for 1,2,3,4 Tetrahydrophenanthrene Scaffolds

Fundamental Principles of Retrosynthesis in Polycyclic Systems

Retrosynthetic analysis of polycyclic systems like the tetrahydrophenanthrene core is governed by the goal of structural simplification. icj-e.orgdeanfrancispress.com The process begins by identifying the target molecule (TGT) and working backward by applying "transforms," which are the reverse of synthetic reactions, to generate simpler precursor structures. amazonaws.com Each precursor then becomes a new target for further analysis, continuing until simple, commercially available starting materials are reached. icj-e.org

For polycyclic scaffolds, key strategies include:

Disconnecting bonds within the ring system: This approach aims to open one or more rings, reducing the complexity of the fused system. The disconnections should correspond to robust and high-yielding ring-forming reactions, such as cycloadditions or intramolecular cyclizations.

Simplifying at branch points: Disconnections at points where rings are fused are often the most effective way to break the molecule into significantly simpler fragments. icj-e.org

Utilizing symmetry: If the molecule possesses elements of symmetry, a disconnection that breaks the molecule into two identical or similar halves can lead to a more efficient synthesis.

Functional Group Interconversion (FGI): Often, a functional group must be added, removed, or modified to facilitate a key disconnection or subsequent synthetic step. This is a critical tactical consideration in planning. amazonaws.com

The ultimate aim is to devise a synthetic pathway that is efficient, high-yielding, and practical.

Identification of Key Disconnections and Synthons for the Tetrahydrophenanthrene Core

The structure of 1,2,3,4-tetrahydrophenanthrene offers several logical points for disconnection. The partially saturated ring provides unique challenges and opportunities compared to the fully aromatic phenanthrene (B1679779). Three primary retrosynthetic strategies can be envisioned based on well-established synthetic reactions for the phenanthrene core. spcmc.ac.inquimicaorganica.org

Haworth Synthesis-Based Disconnection: The Haworth synthesis is a classical method for building polycyclic systems via Friedel-Crafts acylation followed by cyclization. quimicaorganica.orgchemistry-online.comdrugfuture.com A retrosynthetic transform based on this method involves disconnecting the C4a-C4b and C10a-C1 bonds, effectively breaking the central ring. This leads to a naphthalene (B1677914) derivative and a four-carbon side chain. The saturated ring in the target could be achieved either by starting with a tetralin (1,2,3,4-tetrahydronaphthalene) precursor or by selective hydrogenation of a phenanthrene intermediate.

Pschorr Cyclization-Based Disconnection: The Pschorr cyclization involves an intramolecular radical cyclization of a diazotized aminostilbene (B8328778) derivative, catalyzed by copper. wikipedia.orgthieme.de The key disconnection here is at the C4a-C4b bond, which is formed in the final ring-closing step. This retrosynthetic pathway leads to an appropriately substituted 2-aminostilbene precursor.

Diels-Alder Reaction-Based Disconnection: A [4+2] cycloaddition is a powerful method for forming six-membered rings. A retro-Diels-Alder transform on the central ring of the tetrahydrophenanthrene core involves disconnecting the C4b-C5 and C4a-C10b bonds. youtube.compearson.commasterorganicchemistry.com This approach deconstructs the molecule into a diene and a dienophile, which can be simpler, non-aromatic, or aromatic fragments.

The following table summarizes these key disconnections and the corresponding idealized fragments (synthons) and their real-world chemical equivalents (reagents).

| Disconnection Strategy | Bonds Cleaved (Retrosynthetically) | Key Synthons | Potential Synthetic Equivalents (Reagents) |

|---|---|---|---|

| Haworth-type | C4a-C4b & C10a-C1 | Naphthyl or Tetralinyl anion and a dicationic four-carbon electrophile | Naphthalene or Tetralin + Succinic anhydride (B1165640) |

| Pschorr-type | C4a-C4b | Aryl radical and an adjacent aromatic ring | α-(2-amino-phenyl)-cinnamic acid derivative |

| Diels-Alder-type | C4b-C5 & C4a-C10b | A diene and a dienophile | A vinylnaphthalene derivative (diene) + Ethylene (B1197577) or substituted alkene (dienophile) |

Development of Convergent and Linear Synthesis Pathways

Based on the disconnections identified, both linear and convergent synthetic pathways can be developed to construct the this compound scaffold.

Linear Synthesis: A linear synthesis builds the molecule in a step-by-step sequence, where the product of one reaction becomes the starting material for the next. The Haworth synthesis is a classic example of a linear approach. chemistry-online.com

Step 1: Friedel-Crafts acylation of naphthalene with succinic anhydride to form a keto-acid.

Step 2: Reduction of the ketone (e.g., Clemmensen reduction) to yield a naphthyl-substituted butyric acid.

Step 3: Intramolecular Friedel-Crafts acylation (ring closure) using a strong acid to form a tricyclic ketone.

Step 4: A second reduction of the ketone to yield octahydrophenanthrene.

Step 5: Dehydrogenation (aromatization) using a catalyst like Selenium or Palladium to form phenanthrene.

Step 6: Selective catalytic hydrogenation to reduce one of the terminal rings, yielding this compound.

A potential convergent strategy for this compound could involve:

Fragment A Synthesis: Preparation of a 2-bromobenzaldehyde (B122850) derivative.

Fragment B Synthesis: Preparation of a cyclohexyl-substituted boronic ester or organozinc reagent.

Coupling Step: A Suzuki or Negishi cross-coupling reaction to join Fragment A and Fragment B, forming a biphenyl (B1667301) derivative.

Final Cyclization: An intramolecular reaction (e.g., Wittig reaction followed by cyclization and aromatization) to form the central ring and yield the target scaffold.

| Attribute | Linear Pathway (e.g., Haworth) | Convergent Pathway (e.g., Cross-Coupling) |

|---|---|---|

| Overall Yield | Tends to be lower, as the final yield is the product of all individual step yields. | Generally higher, as long synthetic sequences are avoided. |

| Efficiency | Can be less efficient due to the long sequence. A failure in an early step ruins the entire synthesis. | More efficient as fragments can be synthesized in parallel. |

| Flexibility | Less flexible for creating analogues, as changes may need to be introduced early in the sequence. | More flexible; different analogues can be made by modifying one fragment without altering the synthesis of the other. |

Functional Group Interconversions (FGIs) in Retrosynthetic Planning

Functional Group Interconversions (FGIs) are crucial tactical steps in executing a synthetic plan derived from retrosynthesis. fiveable.meimperial.ac.uk They are used to introduce, remove, or modify functional groups to enable key bond-forming reactions or to arrive at the final target structure. ub.edu

In the context of synthesizing this compound, several FGIs are critical:

Reduction of Carbonyl Groups: In the Haworth synthesis, the keto group introduced during acylation must be reduced to an alkyl group to allow for the subsequent ring-closing reaction. This is typically achieved via Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction. drugfuture.com

Aromatization/Dehydrogenation: To convert a hydroaromatic intermediate into the fully aromatic phenanthrene core, a dehydrogenation step is necessary. This FGI is often accomplished by heating with catalysts such as palladium on carbon (Pd/C), sulfur (S), or selenium (Se).

Selective Hydrogenation: The final conversion of phenanthrene to this compound is a key FGI. This requires a selective reduction of one of the outer benzene (B151609) rings without affecting the others. Catalytic hydrogenation with specific catalysts (e.g., supported platinum or rhodium) under controlled conditions can achieve this transformation.

Diazotization: For the Pschorr cyclization, an aromatic primary amine must be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This FGI creates the reactive intermediate needed for the intramolecular cyclization. wikipedia.org

The following table highlights essential FGIs in the planned synthesis of the tetrahydrophenanthrene scaffold.

| Functional Group Interconversion | Transformation | Purpose in Synthesis Plan | Common Reagents |

|---|---|---|---|

| Ketone to Methylene (B1212753) | C=O → CH₂ | Activates the ring for subsequent cyclization in the Haworth pathway. | Zn(Hg), HCl (Clemmensen); H₂NNH₂, KOH (Wolff-Kishner) |

| Hydroaromatic to Aromatic | -CH₂-CH₂- → -CH=CH- | Forms the stable aromatic phenanthrene core from a cyclized intermediate. | Se, heat; Pd/C, heat |

| Aromatic Ring to Saturated Ring | Benzene ring → Cyclohexane ring | Final step to convert phenanthrene to the target this compound. | H₂, PtO₂; H₂, Rh/C |

| Amine to Diazonium Salt | -NH₂ → -N₂⁺Cl⁻ | Creates the reactive intermediate for the Pschorr cyclization. | NaNO₂, HCl |

Applications in Advanced Organic Synthesis and Materials Precursor Development

Role as Synthetic Precursors for Complex Natural Products

The 1,2,3,4-tetrahydrophenanthrene core is a key structural feature in numerous biologically active natural products, particularly within the diterpenoid family. While its direct use as a starting material in total synthesis is not extensively documented in readily available literature, its framework is a common target in synthetic strategies. The structure is often assembled during the synthetic sequence rather than being used as an initial building block. For instance, derivatives of this compound are synthesized from other natural products, such as cryptotanshinone (B1669641) and tanshinone IIA, which are themselves complex diterpenes. researchgate.net This highlights the importance of the tetrahydrophenanthrene skeleton in the realm of natural product chemistry.

The synthesis of diterpenoids, a large and diverse class of natural products, often involves the construction of polycyclic systems that mirror the structure of this compound. nih.govnih.gov Many diterpenes, such as those from the abietane (B96969) or podocarpane (B1244330) families, feature a partially saturated tricyclic system. Synthetic approaches to these molecules, while not starting from this compound itself, focus on strategies to build this specific type of carbocyclic framework. These strategies often employ powerful reactions like intramolecular Diels-Alder reactions, polyene cyclizations, or transition-metal-catalyzed cycloisomerizations to forge the characteristic ring system. The knowledge gained from synthesizing the tetrahydrophenanthrene core is therefore fundamental to the total synthesis of these complex natural products. researchgate.net

Building Blocks for Novel Organic Molecules and Scaffolds

The this compound framework is a valuable building block for the creation of novel and structurally diverse organic molecules. Its rigid core can be chemically modified at various positions to introduce new functional groups and build more complex architectures. For example, new 1,1-dimethyl-1,2,3,4-tetrahydrophenanthrene derivatives have been synthesized from bioactive components found in Salvia miltiorrhiza Bunge. researchgate.net

Furthermore, the ketone derivative, 1,2,3,4-tetrahydrophenanthren-4-one, acts as a useful intermediate in cycloaddition reactions. It is employed in the Diels-Alder reaction to synthesize more elaborate polycyclic compounds, demonstrating the utility of the tetrahydrophenanthrene scaffold in constructing larger molecular frameworks. cymitquimica.com

Model Compound Studies in Polycyclic Aromatic Hydrocarbon Chemistry

This compound and its parent compound, phenanthrene (B1679779), serve as important model compounds in the study of polycyclic aromatic hydrocarbon (PAH) chemistry and toxicology. enviro.wiki Phenanthrene is the simplest PAH to feature a bay region, a structural element crucial for the metabolic activation of many carcinogenic PAHs like benzo[a]pyrene. nih.gov

Researchers use phenanthrene to study the enzymatic pathways of PAH metabolism. The metabolic process often involves the formation of diol epoxides, which can lead to the creation of tetrahydroxy-tetrahydrophenanthrene derivatives, such as r-1,t-2,3,c-4-tetrahydroxy-1,2,3,4-tetrahydrophenanthrene (PheT). nih.govmdpi.com This metabolite can be detected in human urine and serves as a biomarker to assess an individual's exposure to PAHs and their metabolic activation capacity. nih.govresearchgate.net By studying the metabolism of the non-carcinogenic phenanthrene, scientists can gain insights into the mechanisms by which more potent carcinogens exert their effects, without handling the more hazardous compounds.

Development of Chiral Stationary Phases and Chromatographic Separations

Derivatives of this compound have found application in the field of analytical chemistry, specifically in the development of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). mdpi.comresearchgate.net Chiral separation is critical in the pharmaceutical industry, where the enantiomers of a drug can have vastly different pharmacological effects.

One specific derivative, 1-(3,5-dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene, is utilized as a chiral selector in what are known as Pirkle-type or brush-type CSPs. hplc.eu In these columns, the chiral molecule is covalently bonded to a solid support (like silica (B1680970) gel). The unique three-dimensional structure and functional groups of the tetrahydrophenanthrene derivative allow it to interact differently with the enantiomers of a racemic mixture passed through the column. This differential interaction leads to the separation of the enantiomers, enabling their individual analysis and purification. hplc.eumdpi.com

Precursors for Optoelectronic and Functional Materials

The broader class of polycyclic aromatic hydrocarbons (PAHs), to which this compound belongs, is of significant interest in materials science for the development of organic optoelectronic materials. mdpi.comazom.comossila.com Fully aromatic PAHs often exhibit unique electronic and optical properties due to their extended π-conjugated systems, making them suitable for applications in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net

While the saturated ring of this compound interrupts full conjugation, this structure can be considered a precursor to fully aromatic phenanthrene derivatives. researchgate.net Synthetic strategies can be designed to use the tetrahydrophenanthrene core as a starting point, which can then be functionalized and subsequently aromatized to yield materials with tailored optoelectronic properties. For example, phenanthrene derivatives bearing cyano groups have been investigated as potential electron-injection and hole-blocking layers in OLEDs. researchgate.net The tetrahydrophenanthrene scaffold provides a robust synthetic platform that could be adapted to create these and other novel functional materials.

Environmental and Geochemical Research on 1,2,3,4 Tetrahydrophenanthrene: Biomarker and Transformation Studies

Environmental Occurrence and Anthropogenic Sources

1,2,3,4-Tetrahydrophenanthrene is a polycyclic aromatic hydrocarbon (PAH) that is not individually manufactured or used in commercial products. Instead, it is typically found as a component of complex mixtures of PAHs. tpsgc-pwgsc.gc.ca

Presence in Fossil Fuels and Combustion Byproducts

Polycyclic aromatic hydrocarbons, including phenanthrene (B1679779) derivatives like this compound, are natural constituents of fossil fuels such as coal and petroleum. tpsgc-pwgsc.gc.ca The primary anthropogenic sources of these compounds are linked to the incomplete combustion of organic materials. iu.edunih.govaacrjournals.org

Key sources include:

Fossil Fuel Combustion: Emissions from the burning of fossil fuels are a significant source of PAHs in the environment. researchgate.net

Industrial Processes: Activities such as coal coking and the use of coal tar derivatives like creosote, bitumen, and asphalt (B605645) contribute to the environmental presence of these compounds. tpsgc-pwgsc.gc.ca

Vehicular Emissions: Exhaust from vehicles is a recognized source of PAHs. nih.gov

Biomass Burning: Forest fires and the burning of wood in stoves release PAHs into the atmosphere. tpsgc-pwgsc.gc.ca

Dietary Sources: PAHs can be formed during the cooking of food, particularly in smoked or well-done meats. iu.edunih.govmdpi.com

Tobacco Smoke: Cigarette smoke is a well-established source of exposure to various PAHs. nih.govaacrjournals.org

Metabolic Activation and Biomarker Discovery

The metabolic processing of PAHs in the body is a critical area of research, as it relates to both the detoxification and the potential activation of these compounds into more harmful substances. nih.gov Phenanthrene, the parent compound of this compound, is the simplest PAH with a "bay region," a structural feature associated with the carcinogenicity of many PAHs like benzo[a]pyrene. aacrjournals.orgnih.gov

The metabolic activation of phenanthrene occurs via the diol epoxide pathway, a process catalyzed by the same enzymes that act on carcinogenic PAHs. nih.govresearchgate.net This pathway transforms the parent compound into reactive diol epoxides, which can bind to DNA. However, the majority of these diol epoxides are hydrolyzed into tetraols. researchgate.net The primary end product of this metabolic activation pathway for phenanthrene is r-1,t-2,3,c-4-tetrahydroxy-1,2,3,4-tetrahydrophenanthrene, commonly known as PheT. nih.gov

The Role of r-1,t-2,3,c-4-Tetrahydroxy-1,2,3,4-tetrahydrophenanthrene (PheT) as a Metabolic Biomarker for PAH Exposure

r-1,t-2,3,c-4-Tetrahydroxy-1,2,3,4-tetrahydrophenanthrene (PheT) has been identified as a valuable biomarker for assessing human exposure to and metabolic activation of PAHs. aacrjournals.orgnih.gov Since PheT is a terminal metabolite of the diol epoxide pathway, its presence and concentration in biological samples, such as urine and plasma, provide an integrated measure of both the uptake of the parent PAH and the activity of the metabolic pathway that can lead to carcinogenesis. aacrjournals.org

Studies have demonstrated that urinary PheT levels vary predictably with exposure levels, making it an excellent biomarker of PAH uptake. aacrjournals.orgnih.gov For instance, PheT levels are significantly higher in individuals with known PAH exposure compared to the general population. nih.gov Research has shown elevated PheT concentrations in psoriasis patients treated with PAH-containing ointments, coke oven workers, and smokers compared to non-smokers. nih.gov The levels of PheT in urine also correlate with those of 1-hydroxypyrene, another widely accepted biomarker for PAH exposure. nih.gov

The table below summarizes the levels of PheT found in the urine of different human populations, illustrating its utility as a biomarker for varying degrees of PAH exposure.

| Population Group | Mean PheT Level (pmol/mg creatinine) | Number of Subjects (n) |

| Psoriasis Patients (PAH ointment) | 791 +/- 363 | 20 |

| Coke Oven Workers | 25.7 +/- 16.8 | 32 |

| Smokers | 4.58 +/- 2.95 | 31 |

| Non-smokers | 1.51 +/- 1.15 | 30 |

Data sourced from a study on urinary biomarkers for PAH metabolic activation. nih.gov

Methodologies for Biomarker Quantitation in Environmental and Biological Samples

Accurate and sensitive analytical methods are essential for the quantitation of PheT in complex biological matrices like urine and plasma. The developed methodologies typically involve several key steps: sample preparation, chromatographic separation, and detection by mass spectrometry.

A common workflow for the analysis of PheT in human urine and plasma includes the following steps:

Enzymatic Hydrolysis: Biological samples are treated with β-glucuronidase and sulfatase to release conjugated forms of PheT, ensuring the measurement of the total metabolite concentration. nih.govnih.gov

Solid-Phase Extraction (SPE): The hydrolyzed sample is passed through an SPE cartridge, often a mixed-mode cation exchange type, to isolate and concentrate the analytes from interfering substances. nih.govnih.gov

Chromatographic Purification: The extract is further purified using high-performance liquid chromatography (HPLC) to separate PheT from other compounds. nih.govnih.gov

Derivatization: For gas chromatography analysis, the collected PheT fraction is silylated to increase its volatility and thermal stability. nih.gov

Mass Spectrometric Detection: The final analysis is performed using mass spectrometry coupled with either gas chromatography (GC) or liquid chromatography (LC).

The table below outlines the primary analytical techniques used for PheT quantitation.

| Analytical Technique | Sample Matrix | Key Features | Limit of Quantitation (LOQ) |

| Gas Chromatography-Negative Ion Chemical Ionization-Mass Spectrometry (GC-NICI-MS) | Urine, Plasma | Requires silylation; provides very clean chromatograms and high sensitivity. nih.govnih.gov | PheT: 13 fmol/mL (in plasma) nih.gov |

| Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) | Plasma | Does not require derivatization; suitable for combined analysis with other biomarkers. nih.gov | N/A for PheT in provided sources |

These methods have proven to be sensitive, accurate, and precise, allowing for the reliable detection and quantification of PheT even at the low levels found in non-exposed individuals. nih.govnih.gov

Environmental Degradation and Transformation Pathways

Information on the specific environmental degradation and transformation pathways of this compound is limited in the available research, which primarily focuses on its role as a precursor to the PAH biomarker PheT. However, general principles of PAH environmental fate can be applied. PAHs in the environment are subject to several degradation processes, including microbial degradation and photooxidation.

In the atmosphere, PAHs in the vapor phase are expected to react with hydroxyl radicals, leading to their degradation. epa.gov For PAHs adsorbed to particulate matter, photolysis can be a significant transformation pathway. In soil and water, biodegradation by microorganisms is a primary mechanism for the breakdown of these compounds. This process can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, though aerobic pathways are generally more effective for PAH degradation. itrcweb.org The rate and extent of degradation are influenced by various environmental factors, including temperature, pH, oxygen availability, and the presence of co-contaminants.

Q & A

Q. What are the common synthetic routes for preparing 1,2,3,4-tetrahydrophenanthrene, and how are these products characterized?

The compound is typically synthesized via catalytic hydrogenation of phenanthrene, yielding a diaromatic intermediate . Another method involves derivatizing 4-oxo-1,2,3,4-tetrahydrophenanthrene by reacting it with Celite in acetone, followed by purification via thick-layer chromatography. Characterization relies on nuclear magnetic resonance (NMR) spectroscopy to confirm structural identity, particularly by matching spectral data with racemic standards .

Q. What analytical techniques are recommended for verifying the purity and structure of this compound derivatives?

Gas chromatography (GC) coupled with mass spectrometry (MS) is widely used for purity assessment. For stereochemical confirmation, circular dichroism (CD) spectroscopy is critical, as demonstrated in studies of microbial metabolites converted to 2-acetoxy-1,2,3,4-tetrahydrophenanthrene, where CD peaks at 215–245 nm provided optical activity data . NMR remains indispensable for resolving regiochemical ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic activation pathways involving this compound derivatives?

Metabolic studies show that 1,2-dihydroxy-1,2-dihydrophenanthrene (Phe-1,2-D) is a precursor to carcinogenic bay-region diol epoxides (e.g., Phe-1,2-D-3,4-E), analogous to benzo[a]pyrene metabolites. Discrepancies in pathway dominance can be addressed by direct urinary quantitation of Phe-1,2-D using optimized GC-MS protocols, bypassing error-prone indirect acid hydrolysis methods . Key markers like Phe-(1R,2S,3R,4S)-tetraol correlate with carcinogenic potential, validated via hydrolysis kinetics and structural analogs .

Q. What strategies ensure stereochemical fidelity during catalytic reductions of this compound precursors?

Enantioselective synthesis requires chiral catalysts (e.g., Pd-C in asymmetric hydrogenation) and rigorous chromatographic separation. For example, catalytic reduction of 4-oxo-1,2,3,4-tetrahydrophenanthrene with 10% Pd-C in ethyl acetate yielded cis-1,2-diacetoxy derivatives with optical rotation [α]25D –193° (dioxane), confirmed by CD and NMR . Thick-layer chromatography is critical for isolating enantiopure intermediates .

Q. How do thermodynamic properties influence the stability of this compound under experimental conditions?

Gas-phase thermochemistry data, including retention indices on SE-52 columns (291–292°C), highlight its stability in high-temperature environments. Phase-change studies using differential scanning calorimetry (DSC) and gas chromatography retention indices provide benchmarks for solvent compatibility and storage conditions .

Q. What methodological advancements address challenges in quantifying trace metabolites of this compound in biological matrices?

Recent protocols employ derivatization-free GC-MS with solid-phase extraction (SPE), reducing solvent use (≤10 mL/sample) and analysis time (<6 hours). This contrasts with older methyl iodide-based methods requiring 16-hour derivatization. Sensitivity enhancements (detection limits <0.1 ng/mL) enable direct measurement of Phe-1,2-D and Phe-3,4-D in urine, critical for epidemiological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.